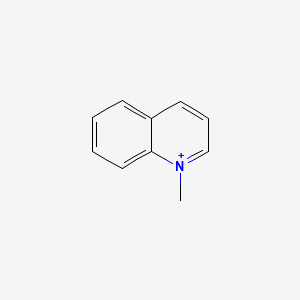

1-Methylquinolinium

Vue d'ensemble

Description

1-Methylquinolinium is a heterocyclic aromatic organic compound with the molecular formula C10H10N. It is a derivative of quinoline, where a methyl group is attached to the nitrogen atom in the quinoline ring. This compound is known for its unique chemical properties and has been studied extensively for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methylquinolinium can be synthesized through several methods. One common method involves the methylation of quinoline using methyl iodide or dimethyl sulfate as methylating agents. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents that can be recycled and reused is also common to make the process more environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methylquinolinium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinolinium N-oxide.

Reduction: It can be reduced to form 1-methyl-1,2,3,4-tetrahydroquinoline.

Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products:

Oxidation: Quinolinium N-oxide.

Reduction: 1-Methyl-1,2,3,4-tetrahydroquinoline.

Substitution: Various substituted quinolinium derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Inhibition of Nicotinamide N-Methyltransferase

One of the primary applications of 1-methylquinolinium derivatives is as inhibitors of nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme implicated in various metabolic pathways, particularly in obesity and type 2 diabetes. Studies have shown that selective NNMT inhibitors can enhance energy expenditure and reduce fat accumulation:

- Mechanism of Action : this compound-based inhibitors have demonstrated the ability to lower intracellular levels of metabolites such as 1-methylnicotinamide, thereby impacting lipogenesis in adipocytes. This mechanism has been validated through both in vitro and in vivo studies, indicating a significant reduction in body weight and fat mass without adverse effects when administered to diet-induced obese mouse models .

- Case Study : A study involving aged mice treated with 5-amino-1-methylquinolinium showed improvements in muscle strength and regenerative capacity, suggesting that NNMT inhibition may also enhance muscle function alongside metabolic benefits .

Liquid Chromatography-Tandem Mass Spectrometry

The quantification of 5-amino-1-methylquinolinium in biological samples has been facilitated by the development of robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to measure plasma concentrations effectively:

- Methodology : The LC-MS/MS method was validated for sensitivity and reproducibility, with a detection range established between 10-2500 ng/mL. This technique allows for accurate pharmacokinetic studies, which are crucial for understanding the drug's behavior in biological systems .

Safety Evaluations

Toxicological assessments are essential for determining the safety profile of this compound derivatives. Studies have indicated that certain formulations exhibit low toxicity levels:

- Acute Toxicity Studies : Research involving dermal exposure to specific quinolinium salts showed no treatment-related adverse effects at high doses (up to 2000 mg/kg), indicating a favorable safety profile for these compounds .

Nanotechnology and Material Development

Recent advancements have explored the use of this compound derivatives in nanotechnology:

- Macrocyclic Arenes : Research has demonstrated the synthesis of water-soluble macrocyclic hosts that can complex with N-methylquinolinium salts. These materials have potential applications in drug delivery systems due to their ability to form stable complexes with various guest molecules .

Summary Table of Applications

Mécanisme D'action

The mechanism by which 1-methylquinolinium exerts its effects varies depending on its application:

Antimicrobial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death.

Cancer Therapy: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Corrosion Inhibition: It adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion.

Comparaison Avec Des Composés Similaires

1-Methylquinolinium can be compared with other similar compounds such as:

Quinolinium: The parent compound without the methyl group.

2-Methylquinolinium: A derivative with the methyl group at the 2-position.

1,2,3,4-Tetrahydroquinoline: A reduced form of quinoline.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a photosensitizer and its antimicrobial activity make it particularly valuable in research and industrial applications.

Activité Biologique

1-Methylquinolinium (MQ) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic efficacy, and relevant case studies.

This compound is a derivative of quinoline, which is known for its diverse biological activities. The compound exhibits a positive charge due to the quaternary nitrogen atom in the quinolinium structure, enhancing its membrane permeability and bioavailability. This property is crucial for its function as a small molecule inhibitor in various biological pathways.

Mechanisms of Action:

- Inhibition of Nicotinamide N-methyltransferase (NNMT): Research indicates that this compound derivatives act as selective inhibitors of NNMT, an enzyme involved in the metabolism of nicotinamide. By inhibiting NNMT, these compounds can reduce levels of 1-methylnicotinamide (1-MNA), thereby influencing lipid metabolism and potentially reducing obesity-related complications .

- Antioxidant Activity: Some studies suggest that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

Obesity and Metabolic Disorders

A significant body of research has focused on the role of this compound in combating diet-induced obesity (DIO). For instance, a study demonstrated that administering 5-amino-1-methylquinolinium (a derivative) to DIO mice resulted in substantial weight loss and reduced adiposity without adverse effects. The treatment was associated with decreased lipogenesis and improved metabolic profiles .

Cancer Research

The potential anti-cancer properties of this compound have also been explored. In murine models, it was shown to inhibit the metastasis of ovarian cancer cells when administered intraperitoneally . This suggests that the compound may interfere with cancer cell signaling pathways or enhance immune responses against tumors.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Propriétés

IUPAC Name |

1-methylquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQPKEOYPPMVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14729-72-7 (tetrafluoroborate(1-)), 2525-21-5 (chloride), 26197-21-7 (pentaiodide), 3947-76-0 (iodide) | |

| Record name | 1-Methylquinolinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021979191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60176391 | |

| Record name | 1-Methylquinolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21979-19-1 | |

| Record name | 1-Methylquinolinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021979191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylquinolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.